molecular formula C7H6Cl2OS B8697727 2,3-Dichloro-4-methoxybenzenethiol CAS No. 83119-51-1

2,3-Dichloro-4-methoxybenzenethiol

Cat. No.: B8697727
CAS No.: 83119-51-1
M. Wt: 209.09 g/mol
InChI Key: YDSLCJAIZJHFTI-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxybenzenethiol (C₇H₆Cl₂OS) is a substituted benzenethiol characterized by a benzene ring with chlorine atoms at positions 2 and 3, a methoxy group at position 4, and a thiol (-SH) group at position 1. This compound’s structure imparts unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., dichloromethane, methanol) and a molecular weight of 223.09 g/mol. The electron-withdrawing chlorine atoms enhance the acidity of the thiol group (estimated pKa ~6–8), making it reactive in nucleophilic and redox reactions.

Applications of this compound include its use as an intermediate in agrochemicals, pharmaceuticals, and polymer chemistry. Its chlorine and thiol groups enable participation in cross-coupling reactions, disulfide formation, and ligand synthesis for metal complexes.

Properties

CAS No.

83119-51-1

Molecular Formula

C7H6Cl2OS

Molecular Weight

209.09 g/mol

IUPAC Name

2,3-dichloro-4-methoxybenzenethiol

InChI

InChI=1S/C7H6Cl2OS/c1-10-4-2-3-5(11)7(9)6(4)8/h2-3,11H,1H3

InChI Key

YDSLCJAIZJHFTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name Substituents (Positions) Functional Groups Present
This compound Cl (2,3), OCH₃ (4), SH (1) Thiol, Methoxy, Chlorine
4-Methoxybenzenethiol OCH₃ (4), SH (1) Thiol, Methoxy
2,4-Dichlorobenzenethiol Cl (2,4), SH (1) Thiol, Chlorine
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) OH (3,4), CH₂CH₂COOH (side chain) Phenolic hydroxyl, Acrylic acid

Key Observations :

  • Electron Effects : Chlorine atoms in this compound increase thiol acidity compared to 4-Methoxybenzenethiol (pKa ~8–10) due to their electron-withdrawing nature.
  • Steric Hindrance: The 2,3-dichloro substitution may hinder nucleophilic attack at the benzene ring compared to monosubstituted analogs like 2,4-Dichlorobenzenethiol .
  • Functional Diversity: Unlike caffeic acid, which contains phenolic hydroxyls and a carboxylic acid group for antioxidant applications, the thiol and chlorine groups in this compound favor roles in synthetic chemistry .

Physicochemical and Reactivity Data

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) pKa (Thiol)
This compound 223.09 85–90 (estimated) 10–15 (CH₂Cl₂) ~6–8
4-Methoxybenzenethiol 156.23 45–50 20–25 (CH₂Cl₂) ~8–10
2,4-Dichlorobenzenethiol 193.08 75–80 5–10 (CH₂Cl₂) ~5–7
Caffeic Acid 180.16 223–225 50 (H₂O) 4.5 (COOH)

Key Findings :

  • Solubility: The dichloro substitution in this compound reduces solubility in nonpolar solvents compared to 4-Methoxybenzenethiol.
  • Acidity : The thiol group in this compound is more acidic than in 4-Methoxybenzenethiol but less so than in 2,4-Dichlorobenzenethiol due to positional effects of chlorine atoms.
  • Thermal Stability: Higher melting points in dichloro-substituted thiols suggest stronger intermolecular forces (e.g., halogen bonding) compared to monosubstituted analogs.

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